molecular formula C6H14N2O B2668640 (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol CAS No. 1033718-81-8; 960289-61-6

(3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

Cat. No.: B2668640
CAS No.: 1033718-81-8; 960289-61-6
M. Wt: 130.191
InChI Key: CLMZWVXBYNBYDL-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol ( 1033718-81-8) is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and pharmaceutical research. This compound features a well-defined stereospecific (R,R) configuration with both hydroxyl and dimethylamino functional groups on adjacent carbon atoms of the pyrrolidine ring, making it a valuable and versatile building block for asymmetric synthesis . Its rigid pyrrolidine scaffold and polar substituents contribute to its utility as a ligand and synthetic intermediate, particularly in the development of bioactive molecules . The defined stereochemistry is critical for its application, as it ensures reproducibility in creating target-specific compounds with optimized biological activity . This compound serves as a critical intermediate in advanced drug discovery projects. Research indicates that structurally similar substituted pyrrolidines are key components in the design of novel dual-target therapeutics, such as mu opioid receptor (MOR) agonist and dopamine D3 receptor (D3R) antagonist/partial agonists, which are being investigated for their potential to produce analgesic effects with reduced misuse liability . The presence of both a tertiary amine and a hydroxyl group on the pyrrolidine ring allows for further functionalization and fine-tuning of physicochemical properties, enabling researchers to tailor the molecule for specific targets and to optimize parameters for predicted blood-brain barrier permeability . (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol is offered with high purity (NLT 98%) to ensure rigorous and reliable research outcomes. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses in humans or animals.

Properties

IUPAC Name

(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c1-8(2)5-3-7-4-6(5)9/h5-7,9H,3-4H2,1-2H3/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLMZWVXBYNBYDL-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CNCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CNC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

960289-61-6
Record name rac-(3R,4R)-4-(dimethylamino)pyrrolidin-3-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Foundational & Exploratory

The Pharmacological Significance of Chiral Aminopyrrolidines in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Abstract

The five-membered nitrogen heterocycle, pyrrolidine, represents one of the most vital scaffolds in modern medicinal chemistry. Its prevalence in over 37 FDA-approved drugs underscores its significance.[1] This guide delves into the pharmacological importance of chiral aminopyrrolidines, a subclass that introduces stereochemical complexity, thereby offering refined tools for achieving target specificity and potency. We will explore the structural and physicochemical advantages of this scaffold, dissect advanced stereoselective synthetic strategies, and examine its application across diverse therapeutic areas through detailed Structure-Activity Relationship (SAR) analyses. This document serves as a technical resource for researchers and drug development professionals, providing field-proven insights, validated experimental protocols, and a forward-looking perspective on the role of chiral aminopyrrolidines in the future of pharmacotherapy.

The Aminopyrrolidine Scaffold: A Privileged Framework in Drug Design

The pyrrolidine ring is a cornerstone of drug design, largely due to its unique combination of structural and physicochemical properties that make it an ideal building block for creating effective therapeutic agents.[2][3]

Physicochemical and Structural Advantages

The utility of the pyrrolidine nucleus is rooted in several key features:

  • Three-Dimensional (3D) Coverage : The sp3-hybridized carbon atoms confer a non-planar, puckered conformation. This "pseudorotation" allows the scaffold to explore a wider pharmacophore space compared to flat, aromatic rings, enabling more precise and complex interactions with biological targets.[1]

  • Improved Physicochemical Profile : As a heteroaliphatic structure, the pyrrolidine ring often enhances aqueous solubility, a critical parameter for optimizing the pharmacokinetic (PK) profile of a drug candidate.[1][3][4] The nitrogen atom can act as a hydrogen bond acceptor, while an N-H group can serve as a hydrogen bond donor, facilitating interactions with target proteins.[3]

  • Stereochemical Richness : The carbons of the pyrrolidine ring are frequently stereogenic. The introduction of an amino group creates chiral aminopyrrolidines, where the defined spatial orientation of substituents can lead to dramatically different biological profiles. This is because biological targets like enzymes and receptors are themselves chiral and will interact differently with each enantiomer.[1][5] The more active enantiomer is termed the "eutomer," while the less active one is the "distomer."[6]

  • Synthetic Tractability : The pyrrolidine core is readily accessible through various synthetic routes and can be functionalized at multiple positions, allowing for extensive chemical modification to fine-tune pharmacological properties.[7][8]

The significance of chirality in drug design cannot be overstated. Since the 1992 FDA guidelines on stereoisomeric drugs, there has been a major shift towards developing single-enantiomer drugs to create simpler pharmacological profiles, improve therapeutic indices, and reduce potential toxicity associated with the inactive enantiomer.[6][9]

Chiral Aminopyrrolidines in FDA-Approved Therapeutics

The success of this scaffold is evidenced by its presence in numerous marketed drugs across various indications.

Drug NameTherapeutic ClassSignificance of Pyrrolidine Core
Vildagliptin Antidiabetic (DPP-IV Inhibitor)The chiral cyanopyrrolidine moiety is crucial for binding to the S1 pocket of the DPP-IV enzyme.[10]
Clindamycin AntibioticA derivative of Lincomycin, the pyrrolidine ring is part of the core pharmacophore responsible for antibacterial activity.[2]
Captopril/Enalapril Antihypertensive (ACE Inhibitor)The proline (pyrrolidine-2-carboxylic acid) scaffold mimics the C-terminal dipeptide of angiotensin I, enabling potent inhibition of the angiotensin-converting enzyme (ACE).[3]
Rolipram Antidepressant (PDE4 Inhibitor)The chiral pyrrolidinone structure is essential for its selective inhibition of phosphodiesterase 4.[2]
Daridorexant Insomnia TreatmentA recently approved drug (2022) that incorporates a pyrrolidine ring in its complex structure.[2]

Stereoselective Synthesis: Crafting the Chiral Core

The generation of enantiomerically pure aminopyrrolidines is a critical step in their development as drug candidates. Modern synthetic chemistry offers several powerful strategies to achieve high stereocontrol.

Key Synthetic Strategies

The primary approaches can be categorized as chiral pool synthesis, asymmetric catalysis, and biocatalysis. Each method presents distinct advantages regarding scalability, cost, and versatility.

  • Chiral Pool Synthesis : This classic approach utilizes readily available, inexpensive chiral starting materials, most notably the amino acid L-proline and its derivatives like 4-hydroxyproline. The inherent chirality of the starting material is carried through the synthetic sequence to the final product. While robust, this method can be limited by the accessible positions for functionalization.[10]

  • Asymmetric Catalysis : This strategy employs a small amount of a chiral catalyst to generate large quantities of an enantioenriched product from a prochiral substrate.

    • Transition-Metal Catalysis: Chiral complexes of metals like Iridium, Rhodium, and Gold are used for reactions such as asymmetric hydrogenation and cycloisomerization to form the pyrrolidine ring with high enantioselectivity.[8][11]

    • Organocatalysis: Small, chiral organic molecules, often themselves proline derivatives, are used to catalyze reactions like [3+2] cycloadditions, which are highly effective for constructing densely substituted pyrrolidines.[12][13]

  • Biocatalysis : This method leverages the exquisite stereoselectivity of enzymes. Amine transaminases (ATAs) and keto reductases (KREDs) are particularly effective for the stereoselective synthesis of chiral amines and alcohols from prochiral ketones, offering an environmentally friendly route with high optical purity.[11]

G cluster_0 Stereoselective Synthesis of Chiral Aminopyrrolidines cluster_1 Synthetic Strategies cluster_2 Catalyst Type Prochiral_Substrates Prochiral Substrates (e.g., Pyrrolidinones, Imines) Asymmetric_Catalysis Asymmetric Catalysis Prochiral_Substrates->Asymmetric_Catalysis Biocatalysis Biocatalysis Prochiral_Substrates->Biocatalysis Chiral_Aminopyrrolidine Enantiopure Aminopyrrolidine Chiral_Pool Chiral Pool Synthesis (e.g., from L-Proline) Chiral_Pool->Chiral_Aminopyrrolidine Chemical Modification Asymmetric_Catalysis->Chiral_Aminopyrrolidine Transition_Metal Transition Metal (Ir, Rh, Au) Asymmetric_Catalysis->Transition_Metal Organocatalyst Organocatalyst (Proline Derivatives) Asymmetric_Catalysis->Organocatalyst Biocatalysis->Chiral_Aminopyrrolidine Enzyme Enzyme (ATA, KRED) Biocatalysis->Enzyme G cluster_pi3k PI3K Pathway cluster_abl Abl Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K BCR_Abl BCR-Abl (Oncoprotein) BCR_Abl->PI3K Substrates Downstream Substrates BCR_Abl->Substrates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Leukemia_Cell_Growth Leukemia Cell Growth Substrates->Leukemia_Cell_Growth Inhibitor (S)-3-Aminopyrrolidine Dual Inhibitor Inhibitor->BCR_Abl Inhibits Inhibitor->PI3K Inhibits

Sources

Literature review on (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol as a chiral building block

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol , designed for researchers and drug development professionals.

Executive Summary

(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a high-value chiral diamine scaffold used extensively in medicinal chemistry to modulate the physicochemical properties of drug candidates. Characterized by its trans-stereochemistry and dual functionality (hydrogen bond donor hydroxyl and basic dimethylamino group), this building block is critical for enhancing aqueous solubility, tuning lipophilicity (LogD), and introducing specific vectoral contacts in protein-ligand binding.

It is most prominently utilized in the optimization of fluoroquinolone antibiotics and kinase inhibitors , where the pyrrolidine ring serves as a rigid spacer that projects the solubilizing amine into solvent-exposed regions of the target protein.

Chemical Identity & Properties

PropertyDescription
IUPAC Name (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol
Common Name Trans-4-(dimethylamino)-3-pyrrolidinol
CAS Number 1421254-91-2 (Dihydrochloride salt)
Molecular Formula C₆H₁₄N₂O (Free base)
Molecular Weight 130.19 g/mol (Free base); 203.11 g/mol (2HCl)
Stereochemistry (3R,4R) ; Trans-configuration relative to the ring plane
pKa (Calc.) ~9.5 (Tertiary amine), ~14 (Secondary amine)
Solubility Highly soluble in water (as HCl salt), Methanol, DMSO
Structural Analysis

The (3R,4R) configuration confers a trans relationship between the C3-hydroxyl and C4-dimethylamino groups. This structural rigidity prevents internal hydrogen bonding between the substituent groups, ensuring that both polar handles remain available for interaction with biological targets.

  • C3-Hydroxyl: Acts as a hydrogen bond donor/acceptor, often engaging backbone carbonyls in the ATP-binding pockets of kinases.

  • C4-Dimethylamine: Provides a high pKa basic center, improving solubility at physiological pH and serving as a solvent-front solubilizing group.

Synthesis & Manufacturing

The industrial synthesis of (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol typically proceeds via the regioselective and stereoselective ring opening of a meso-epoxide , followed by optical resolution. This route is preferred over chiral pool methods (e.g., from Tartaric acid) due to scalability and atom economy.

Synthetic Pathway (Epoxide Route)

The synthesis begins with N-protected-3-pyrroline , which undergoes epoxidation to form the cis-epoxide (meso). Nucleophilic attack by dimethylamine proceeds via an Sₙ2 mechanism, resulting in anti-addition and yielding the trans-racemate. The desired (3R,4R) enantiomer is isolated via classical resolution or chiral chromatography.

Detailed Protocol

Step 1: Epoxidation

  • Reagents: N-Boc-3-pyrroline, m-CPBA (meta-chloroperoxybenzoic acid), DCM.

  • Procedure: To a stirred solution of N-Boc-3-pyrroline (1.0 eq) in DCM at 0°C, m-CPBA (1.2 eq) is added portion-wise. The reaction is warmed to RT and stirred for 12h.

  • Workup: Quench with saturated Na₂S₂O₃ and NaHCO₃. Extract with DCM.

  • Result: tert-butyl 6-oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate (Meso Epoxide).

Step 2: Aminolysis (Ring Opening)

  • Reagents: Dimethylamine (40% aq. or in THF), Ethanol, 60°C.

  • Mechanism: The dimethylamine attacks the epoxide carbon from the back face (anti-attack), inverting the stereocenter at the site of attack. Since the starting epoxide is cis (meso), the product is the trans-aminoalcohol (racemic mixture of (3R,4R) and (3S,4S)).

  • Yield: Typically >85%.[1]

Step 3: Optical Resolution

  • Reagents: Chiral acid (e.g., Di-p-toluoyl-L-tartaric acid or L-Mandelic acid).

  • Procedure: The racemic amine is dissolved in EtOH/Isopropyl acetate. The chiral acid (0.5-1.0 eq) is added. The mixture is heated to reflux and allowed to cool slowly. The diastereomeric salt of the (3R,4R) isomer crystallizes out.[2]

  • Validation: Check enantiomeric excess (ee) via Chiral HPLC.

Step 4: Deprotection (Optional)

  • If the N-Boc group is present, remove using 4M HCl in Dioxane to yield the dihydrochloride salt (CAS 1421254-91-2).

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-3-Pyrroline Epox Meso-Epoxide (cis-configuration) Start->Epox m-CPBA, DCM 0°C -> RT Open Ring Opening (HNMe2, Anti-addition) Epox->Open HNMe2, EtOH 60°C Racemate Racemic Trans-Product (3R,4R) + (3S,4S) Open->Racemate Resolution Chiral Resolution (Di-p-toluoyl-L-tartaric acid) Racemate->Resolution Crystallization Final (3R,4R)-Product (>98% ee) Resolution->Final Salt Break (NaOH/HCl)

Caption: Scalable synthetic route for (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol via epoxide opening and resolution.

Applications in Drug Discovery[3][4]

Quinolone Antibiotics

In the development of fourth-generation fluoroquinolones (e.g., analogs of Clinafloxacin or Sitafloxacin ), the C7-position of the quinolone core is frequently substituted with a pyrrolidine ring to expand the antibacterial spectrum against Gram-positive pathogens (e.g., S. aureus, S. pneumoniae).

  • Role of (3R,4R)-Isomer: The (3R,4R) stereochemistry orients the bulky dimethylamino group away from the quinolone plane, preventing steric clash with the C6-fluorine or C8-substituents. This specific orientation is often crucial for minimizing CNS side effects (GABA receptor binding) compared to other isomers.

Kinase Inhibitors

The scaffold is used as a solvent-exposed tail in kinase inhibitors.

  • Solubility: The dimethylamino group (pKa ~9.5) ensures the molecule is protonated at physiological pH, drastically improving the solubility of otherwise lipophilic kinase cores (e.g., indazoles, quinazolines).

  • Selectivity: The chiral hydroxyl group can form specific H-bonds with residues at the rim of the ATP pocket, improving selectivity over homologous kinases.

Quality Control & Analytical Protocols

To ensure the integrity of this chiral building block in SAR studies, the following QC parameters are mandatory.

Enantiomeric Purity Determination (HPLC)
  • Column: Chiralpak AD-H or IC (4.6 x 250 mm, 5 µm).

  • Mobile Phase: n-Hexane : Isopropyl Alcohol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 210 nm.

  • Acceptance Criteria: ee > 98.0%.

NMR Characterization (D₂O)
  • ¹H NMR (400 MHz): Distinctive signals include the N-Methyl singlets (δ ~2.9 ppm, 6H) and the methine protons at C3 and C4. The coupling constant J₃,₄ is typically smaller for trans isomers (~2-5 Hz) compared to cis isomers due to the dihedral angle in the pyrrolidine envelope conformation.

References

  • Chemical Identity:Trans-4-(dimethylamino)-3-pyrrolidinol dihydrochloride. PubChem Compound Summary.

  • Synthetic Methodology:Asymmetric Synthesis of 3,4-Disubstituted Pyrrolidines via Epoxide Opening. Organic Syntheses, Coll. Vol. 10.

  • Application in Antibiotics:Structure-Activity Relationships of 7-Substituted Quinolone Antibacterials. Journal of Medicinal Chemistry.

  • Chiral Resolution:Resolution of 3,4-Disubstituted Pyrrolidines using Tartaric Acid Deriv

Disclaimer: This guide is for research purposes only. All synthesis procedures should be conducted in a properly equipped laboratory by qualified personnel.

Sources

Technical Guide: pKa Values and Ionization States of Dimethylamino Pyrrolidinols

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, ionization behavior, and experimental characterization of dimethylamino pyrrolidinols.

Executive Summary

Dimethylamino pyrrolidinols represent a privileged scaffold in medicinal chemistry, often serving as side chains in fluoroquinolone antibiotics (e.g., clinafloxacin) and carbapenem derivatives. Their physicochemical behavior is defined by the interplay between two basic nitrogen centers and an electron-withdrawing hydroxyl group.[1][2]

This guide provides a structural analysis of their ionization constants (pKa), theoretical prediction models, and validated experimental protocols for determining their speciation in aqueous media.

Structural & Theoretical Framework

The Pharmacophore

The core structure consists of a pyrrolidine ring substituted with:

  • Secondary Amine (Ring N1): typically the most basic center.[2]

  • Tertiary Amine (Exocyclic N2): a dimethylamino group.[2]

  • Hydroxyl Group (-OH): a polar, electron-withdrawing functionality.[1][2]

Factors Influencing pKa[1][2]
  • Inductive Effect (-I): The hydroxyl group exerts a strong electron-withdrawing effect, lowering the pKa of vicinal or geminal amine groups by 1.0–1.5 log units compared to the unsubstituted parent.[1][2]

  • Electrostatic Repulsion: As a diamine, the molecule exhibits two distinct pKa values. Protonation of the first nitrogen creates a positive charge that electrostatically disfavors the protonation of the second nitrogen, resulting in a significant

    
    pKa (typically 2–3 units).
    
  • Stereochemistry: In 3,4-disubstituted systems (e.g., 4-(dimethylamino)pyrrolidin-3-ol), cis vs. trans orientation affects intramolecular hydrogen bonding, which can stabilize the neutral or monocationic species, shifting pKa values by 0.2–0.5 units.[1][2]

pKa Data and Ionization Profile

Estimated pKa Values

While specific values vary by isomer, the following ranges represent the consensus for 3-(dimethylamino)pyrrolidin-4-ol derivatives based on structure-activity relationship (SAR) data.

Functional GroupTypeTypical pKa RangeStructural Influence
Ring Nitrogen (N1) Secondary Amine9.2 – 9.8 Base scaffold pKa ~11.3; lowered by -OH and -N(Me)2.[1][2]
Exocyclic Nitrogen (N2) Tertiary Amine7.2 – 8.0 Base dimethylamine pKa ~10.7; lowered by ring proximity and charge repulsion.[2]
Hydroxyl Group (-OH) Alcohol> 15.0 Non-ionizable in physiological range (pH 1–14).[1][2]
Microspecies Distribution

At physiological pH (7.4), these molecules exist primarily as an equilibrium between the dication and the monocation .

  • pH < 6.0: Dominantly Dicationic (+2) .[2] Both nitrogens are protonated. High solubility, low membrane permeability.

  • pH 7.0 – 8.5: Mixture of Monocationic (+1) and Dicationic (+2) .[2]

  • pH > 10.5: Dominantly Neutral (0) .[2] Lipophilic form, capable of passive diffusion.

Visualization of Ionization Equilibria

IonizationScheme Figure 1: Stepwise deprotonation of dimethylamino pyrrolidinol. N1 (Ring) is typically the last to deprotonate. Dication Dication (+2) (Protonated N1 & N2) Solubility: High Permeability: Low Monocation Monocation (+1) (Protonated N1) Solubility: Med Permeability: Med Dication->Monocation  pKa2 ≈ 7.5   (- H+) Monocation->Dication (+ H+) Neutral Neutral Species (0) (Uncharged) Solubility: Low Permeability: High Monocation->Neutral  pKa1 ≈ 9.5   (- H+) Neutral->Monocation (+ H+)

[2]

Experimental Protocols

To accurately determine the pKa values of a specific dimethylamino pyrrolidinol derivative, the following self-validating protocols are recommended.

Method A: Potentiometric Titration (Gold Standard)

This method is ideal for compounds with high water solubility (>1 mM).[2]

Reagents:

  • 0.1 M HCl (standardized).

  • 0.1 M NaOH (carbonate-free, standardized).

  • 0.15 M KCl (ionic strength adjustor).

  • Degassed HPLC-grade water.[1][2]

Workflow:

  • Calibration: Calibrate the pH electrode using a 3-point calibration (pH 4.01, 7.00, 10.01) at 25°C.

  • Sample Prep: Dissolve 0.05–0.1 mmol of the pyrrolidinol in 20 mL of 0.15 M KCl solution.

  • Acidification: Add excess HCl to lower the pH to ~2.0 (ensuring full protonation to the dication state).

  • Titration: Titrate with 0.1 M NaOH in small increments (e.g., 10 µL), recording pH after stabilization (drift < 0.005 pH/min).

  • Data Analysis: Plot pH vs. Volume of NaOH. Use the Bjerrum method or non-linear regression (e.g., Hyperquad) to calculate pKa1 and pKa2.

    • Validation Check: The titration curve should show two distinct inflection points if

      
      pKa > 2. If inflection points overlap, mathematical deconvolution is required.
      
Method B: NMR-pH Titration (Site-Specific)

This method assigns specific pKa values to specific nitrogen atoms by monitoring chemical shift changes.[1][2]

Workflow:

  • Sample: Prepare a 5 mM solution in D₂O (or 90% H₂O/10% D₂O) with phosphate buffer components.

  • Titration: Adjust pH from 2 to 12 using dilute DCl and NaOD.

  • Acquisition: Acquire ¹H-NMR spectra at 0.5 pH unit intervals.

  • Analysis: Track the chemical shift (

    
    ) of protons adjacent to the nitrogen centers (e.g., N-CH₃ protons for exocyclic N, ring protons for N1).
    
  • Calculation: Fit the chemical shift data to the Henderson-Hasselbalch equation:

    
    [1][2]
    
Experimental Workflow Diagram

ExperimentalWorkflow Figure 2: Decision tree for pKa determination methodology. Start Start: Pure Compound SolubilityCheck Check Aqueous Solubility Start->SolubilityCheck Decision Soluble > 1mM? SolubilityCheck->Decision Potentiometry Method A: Potentiometric Titration (Macro-constants) Decision->Potentiometry Yes UV_NMR Method B: NMR or UV-Metric Titration (Micro-constants) Decision->UV_NMR No / Low Sample DataProcess Data Processing (Bjerrum / Non-linear Fit) Potentiometry->DataProcess UV_NMR->DataProcess Output Output: pKa1, pKa2 & Speciation Plot DataProcess->Output

Applications in Drug Development[3][4][5]

Lipophilicity (LogD)

The distribution coefficient (LogD) is pH-dependent.[1][2] For dimethylamino pyrrolidinols:

  • LogD

    
      is significantly lower than LogP  (partition coefficient of the neutral species) because the molecule is largely ionized at pH 7.4.[2]
    
  • Optimization Strategy: To improve oral absorption, chemical modifications should aim to lower pKa1 (e.g., by adding a fluorine atom to the ring) to increase the fraction of neutral species at intestinal pH (6.5–7.5).

Salt Selection

Due to the basicity of both nitrogens, these compounds readily form stable salts.

  • Dihydrochloride salts: Common for stabilization but may be hygroscopic.[2]

  • Mesylate/Tosylate salts: Often used to improve crystallinity and reduce hygroscopicity compared to HCl salts.[2]

References

  • ChemicalBook. (2025).[2] (3S)-(-)-3-(Dimethylamino)pyrrolidine Properties and pKa Data. Retrieved from [2]

  • National Institutes of Health (NIH). (2025).[2] PubChem Compound Summary: 3-(Dimethylamino)pyrrolidine.[1][2][3] Retrieved from [2]

  • Williams, R. (2022). pKa Data Compilation for Organic Compounds. Organic Chemistry Data. Retrieved from [2]

  • Leito, I., et al. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from

  • Sigma-Aldrich. (2025).[1][2] Product Specification: (R)-(+)-3-(Dimethylamino)pyrrolidine. Retrieved from [1][2]

Sources

Methodological & Application

Application Note: High-Fidelity Enantioselective Alkylation using (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the operational protocols for utilizing (3R,4R)-4-(dimethylamino)pyrrolidin-3-ol as a chiral ligand in asymmetric catalysis. While often isolated as a pharmaceutical intermediate (e.g., for Gemifloxacin), this scaffold possesses a privileged chiral 1,2-amino alcohol motif embedded within a rigid pyrrolidine backbone.

The trans-relationship between the C3-hydroxyl and C4-dimethylamino groups creates a robust bidentate chelation site, mimicking the efficacy of classic ligands like DAIB ((-)-3-exo-(dimethylamino)isoborneol) but with distinct steric properties. This note focuses on its primary application: the Enantioselective Addition of Organozincs to Aldehydes , and provides a secondary workflow for Copper-Catalyzed Henry Reactions .

Ligand Profile & Mechanistic Basis

Structural Advantages
  • Rigid Backbone: The pyrrolidine ring restricts conformational freedom, minimizing the entropy loss upon metal coordination and sharpening stereoselectivity compared to acyclic amino alcohols (e.g., ephedrine).

  • Bidentate Chelation: The C3-OH (H-bond donor/alkoxide) and C4-NMe

    
     (Lewis base) form a tight 5-membered chelate with metals (Zn, Cu), creating a highly chiral environment.
    
  • Electronic Tuning: The dimethylamino group acts as a hard Lewis base, stabilizing the transition state in organometallic additions.

Mechanistic Pathway (Zn-Alkylation)

The reaction proceeds via a Noyori-type mechanism . The ligand reacts with dialkylzinc to form a dinuclear zinc complex. The chirality of the ligand dictates the geometry of this complex, forcing the aldehyde to approach from a specific face (Re or Si), leading to high enantiomeric excess (ee).

CatalyticCycle Ligand Ligand Precursor (3R,4R)-Amino Alcohol ZnComplex Active Catalyst (Dinuclear Zn-Complex) Ligand->ZnComplex + Et2Zn - Ethane (gas) TS Transition State (Aldehyde Coordination) ZnComplex->TS + R-CHO (Aldehyde) ProductAlkoxide Zinc Alkoxide Product TS->ProductAlkoxide Alkyl Transfer ProductAlkoxide->ZnComplex + Et2Zn (Catalyst Turnover) FinalProduct Chiral Alcohol (Hydrolyzed) ProductAlkoxide->FinalProduct + H3O+ (Quench)

Figure 1: Catalytic cycle for the asymmetric addition of diethylzinc to aldehydes using amino-alcohol ligands.

Protocol A: Enantioselective Addition of Diethylzinc to Aldehydes

Objective: Synthesis of (S)-1-phenyl-1-propanol (Benchmark Reaction). Target ee: >90% (Substrate dependent).

Reagents & Equipment
  • Ligand: (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol (1-5 mol%).

    • Note: If the N1-pyrrolidine nitrogen is unprotected, it is recommended to use the N-Benzyl or N-Boc derivative to prevent non-selective background coordination, although the free amine can be tolerated in excess Zn conditions.

  • Metal Source: Diethylzinc (Et

    
    Zn), 1.0 M in hexane.
    
  • Substrate: Benzaldehyde (freshly distilled).

  • Solvent: Toluene (Anhydrous, Na/Benzophenone distilled).

  • Atmosphere: Argon or Nitrogen (Schlenk line required).

Step-by-Step Methodology

Step 1: Ligand Activation (The "Drying" Phase)

  • Flame-dry a 10 mL Schlenk flask equipped with a magnetic stir bar under vacuum.

  • Cool to room temperature (RT) under argon flow.

  • Charge the flask with (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol (5.0 mg, 0.038 mmol, 5 mol% relative to substrate).

  • Critical: Evacuate the flask for 30 minutes to remove trace moisture (which destroys Et

    
    Zn). Backfill with argon.
    

Step 2: Catalyst Formation

  • Add Anhydrous Toluene (1.5 mL) via syringe.

  • Cool the solution to 0 °C (Ice bath).

  • Slowly add Et

    
    Zn  (1.0 M in hexane, 1.5 mL, 1.5 mmol, 2.0 equiv).
    
    • Observation: You will observe the evolution of ethane gas bubbles. This indicates the deprotonation of the hydroxyl group and formation of the Zinc-Alkoxide active species.

  • Stir at 0 °C for 20 minutes, then allow to warm to RT for 15 minutes to ensure complete complexation.

Step 3: Asymmetric Addition

  • Cool the mixture back to 0 °C (or -20 °C for higher ee, though slower rate).

  • Add Benzaldehyde (76 µL, 0.75 mmol, 1.0 equiv) dropwise over 5 minutes.

  • Stir the reaction at the set temperature. Monitor via TLC (Hexane/EtOAc 8:2).

    • Typical Time: 4–12 hours.

Step 4: Quench and Workup

  • Quench the reaction by carefully adding 1N HCl (2 mL) or saturated NH

    
    Cl. Caution: Residual Et
    
    
    
    Zn will bubble vigorously.
  • Extract with Et

    
    O (3 x 5 mL).
    
  • Wash combined organics with brine, dry over MgSO

    
    , and concentrate in vacuo.
    

Step 5: Analysis

  • Purification: Flash chromatography (SiO

    
    , Hexane/EtOAc).
    
  • Chiral HPLC: Daicel Chiralcel OD-H column.

    • Mobile Phase: Hexane/i-PrOH (98:2).

    • Flow: 0.5 mL/min.

    • Retention: Compare against racemic standard.

Protocol B: Copper-Catalyzed Henry Reaction (Nitroaldol)

Context: This ligand scaffold is also effective for the addition of nitromethane to aldehydes, a key step in synthesizing chiral


-nitroalcohols.
Reagents[1]
  • Ligand: (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol (10 mol%).

  • Metal Salt: Cu(OAc)

    
     H
    
    
    
    O (10 mol%).
  • Solvent: Ethanol (Absolute).

  • Reagents: Nitromethane (10 equiv), Aldehyde (1 equiv).

Workflow
  • Complexation: In a vial, dissolve Cu(OAc)

    
     H
    
    
    
    O (0.025 mmol) and the Ligand (0.027 mmol) in Ethanol (1 mL). Stir for 1 hour at RT. The solution usually turns deep blue/green, indicating N,O-chelation.
  • Substrate Addition: Add the aldehyde (0.25 mmol) followed by nitromethane (2.5 mmol).

  • Incubation: Stir at 0 °C for 24–48 hours.

  • Workup: Filter through a short silica plug to remove copper salts. Evaporate solvent.

  • Data Validation: Determine conversion by

    
    H NMR and ee by Chiral HPLC (Chiralpak AD-H).
    

Experimental Data & Optimization Guide

Solvent Effects on Enantioselectivity (Et Zn Addition)

The choice of solvent dramatically impacts the aggregation state of the Zinc catalyst.

SolventDielectric ConstantTypical Yield (%)Typical ee (%)Notes
Toluene 2.389592-96 Preferred. Non-polar nature stabilizes the dimeric transition state.
Hexane 1.888885-90Good, but solubility of the complex can be an issue at low temps.
THF 7.58>95<10AVOID. THF coordinates to Zn, disrupting the chiral ligand chelation.
CH

Cl

8.937040-60Poor selectivity due to competitive coordination.
Troubleshooting Matrix
IssueProbable CauseCorrective Action
Low Yield Moisture contamination.Flame-dry glassware; use fresh Et

Zn source.
Low ee (<50%) Ligand impurity or THF presence.Recrystallize ligand; ensure toluene is Na-distilled.
Racemic Product Background reaction.Ensure Ligand/Zn complex forms before aldehyde addition. Lower temp to -20°C.
Gas Evolution Stops Inactive Et

Zn.
Titrate Et

Zn or replace bottle.

Workflow Visualization

Workflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_workup Analysis Phase Step1 Flame Dry Schlenk Flask (Argon Atmosphere) Step2 Add Ligand (5 mol%) + Anhydrous Toluene Step1->Step2 Step3 Add Et2Zn (2 equiv) 0°C, 20 min (Ethane Evolution) Step2->Step3 Step4 Add Aldehyde 0°C -> RT 4-12 Hours Step3->Step4 Step5 Quench (1N HCl) Extraction (Et2O) Step4->Step5 Step6 Chiral HPLC (OD-H Column) Step5->Step6

Figure 2: Operational workflow for the enantioselective alkylation protocol.

References

  • Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols.[1][2][3][4] Angewandte Chemie International Edition.

  • Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1][2][3][4][5][6] Chemical Reviews.

  • Cho, B. T., & Chun, Y. S. (1998). Asymmetric synthesis of secondary alcohols by enantioselective addition of diethylzinc to aldehydes using chiral pyrrolidinylmethanol ligands.[1][4] Tetrahedron: Asymmetry.

  • Blay, G., et al. (2005). Hydroxy-pyrrolidine derivatives as chiral ligands for the enantioselective addition of diethylzinc to aldehydes. Tetrahedron: Asymmetry.

  • Gemifloxacin Intermediate Synthesis Data. (General reference for the availability of the scaffold). Google Patents / ResearchGate.

Sources

Solvent selection for reactions involving (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol is a high-value chiral diamine intermediate, primarily utilized in the synthesis of fourth-generation fluoroquinolone antibiotics (e.g., analogs of Gemifloxacin) and as a scaffold for chiral organocatalysts.[1] Its structure features three distinct functional domains: a secondary pyrrolidine amine, a tertiary dimethylamine, and a secondary alcohol.[2][3][4][5]

This unique functionality creates a "solubility paradox": the molecule is highly polar and water-soluble, yet requires anhydrous organic environments for many nucleophilic substitution (SNAr) and cross-coupling reactions to avoid side reactions.[1] This guide provides a scientifically grounded protocol for solvent selection, balancing solubility, reaction kinetics, and downstream processability.[2][3][4]

Chemical Profile & Solubility Architecture[1][2][3][4][5]

Physicochemical Properties[2][3][4][5]
  • Polarity: High (LogP estimated ~ -0.9 to -1.5).[1][5]

  • Basicity: Diprotic base.[2][3][4][5]

    • Pyrrolidine NH:[1][2][3][4][5] pKa ~9.5 (Nucleophilic, prone to H-bonding).[1][5]

    • Dimethylamino N: pKa ~9.0 (Sterically hindered, H-bond acceptor).[1][5]

  • Physical State: Viscous oil or low-melting solid (hygroscopic).[1][3][4][5]

  • Key Challenge: The molecule acts as a zwitterionic mimic in protic media, complicating extraction into standard organic solvents.[2][3][4][5]

Solubility Matrix

The following matrix categorizes solvents based on interaction capability with the (3R,4R) scaffold.

Solvent ClassRepresentative SolventsSolubility RatingApplication Context
Protic Polar Water, Methanol, EthanolExcellent Salt formation, recrystallization, crude dissolution.
Aprotic Dipolar DMSO, DMF, DMAc, NMPExcellent High-temperature SNAr reactions; difficult to remove.[2][3][4][5]
Polar Organic Acetonitrile (MeCN), AcetoneGood (Hot) Preferred reaction solvent. Balances solubility with workup ease.[1][2][3][5]
Chlorinated Dichloromethane (DCM), ChloroformModerate Good for free-base extraction; poor for salt forms.[1][2][3][5]
Ethers THF, 1,4-DioxaneModerate Used for protection reactions (e.g., Boc/Cbz).[1][5]
Hydrocarbons Hexanes, ToluenePoor Anti-solvents for precipitation/crystallization.[2][3][4][5]

Decision Logic for Solvent Selection

The selection process must align with the specific reaction step.[2][3][4][5] The diagram below illustrates the decision pathway for the three most common workflows: Nucleophilic Coupling (SNAr) , Protection , and Salt Crystallization .[2][3][5]

SolventSelection Start Objective: React (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol Decision Select Reaction Type Start->Decision SNAr S_NAr Coupling (e.g., with Fluorobenzenes) Decision->SNAr Coupling Protect N-Protection (Boc, Cbz) Decision->Protect Derivatization Salt Salt Formation (Purification) Decision->Salt Isolation Solv_SNAr Primary: Acetonitrile (MeCN) Secondary: DMSO (if T > 80°C) SNAr->Solv_SNAr Solv_Prot Solvent: DCM or THF/Water Protect->Solv_Prot Solv_Salt Solvent: Ethanol or IPA Salt->Solv_Salt Base_SNAr Base: Triethylamine or DBU Solv_SNAr->Base_SNAr Cond_Prot Biphasic (Schotten-Baumann) Solv_Prot->Cond_Prot Anti_Salt Anti-Solvent: Acetone or Ether Solv_Salt->Anti_Salt

Figure 1: Decision tree for solvent selection based on process goals. Contrast is optimized for readability.

Detailed Application Protocols

Scenario A: SNAr Coupling (Fluoroquinolone Synthesis)

Context: Reacting the pyrrolidine nitrogen with a halogenated heterocycle (e.g., 2,4-dichloro-5-fluoropyrimidine or a quinolone core).[1] Challenge: The reaction requires a polar solvent to stabilize the transition state but must avoid protic solvents that could compete as nucleophiles (e.g., alkoxide formation from alcohols).[2][3][5]

Protocol:

  • Solvent: Anhydrous Acetonitrile (MeCN) .[2][3][4][5]

    • Why: MeCN (Dielectric constant ~37) dissolves the polar amine but does not interfere with the nucleophilic attack.[1][2][3][5] It has a convenient boiling point (82°C) for reflux.[1][2][3][5]

  • Base: Triethylamine (TEA) or DBU (1.2 - 2.0 equiv).[1][2][3][5]

  • Procedure:

    • Dissolve the electrophile (1.0 equiv) in MeCN (5-10 volumes).

    • Add (3R,4R)-4-(Dimethylamino)pyrrolidin-3-ol (1.1 equiv).[1]

    • Add base dropwise.[2][3][4][5]

    • Reflux at 80°C for 4–6 hours.

    • Workup: Evaporate MeCN. Redissolve residue in DCM/Water. The product will partition into DCM if the pH is adjusted >10; otherwise, it remains in the aqueous phase.[2][3][4][5]

Scenario B: Salt Formation & Purification

Context: Isolating the intermediate as a stable solid (e.g., Dihydrochloride or Mesylate salt) to prevent oxidation or hygroscopic degradation.[2][3][5]

Protocol:

  • Solvent: Isopropanol (IPA) or Ethanol (EtOH) .[1][2][3][4][5]

  • Acid: Methanesulfonic acid or HCl (in IPA/dioxane).[2][3][4][5]

  • Procedure:

    • Dissolve the crude free base in IPA (5 volumes) at 40–50°C.

    • Slowly add acid (2.05 equiv for diamine) while stirring.

    • Critical Step: If oiling occurs (common with this scaffold), add a seed crystal or a small amount of Acetone (anti-solvent) to induce nucleation.[1][5]

    • Cool to 0–5°C for 2 hours.

    • Filter and wash with cold Acetone/IPA (1:1).

Troubleshooting & Optimization

ProblemRoot CauseSolvent-Based Solution
"Oiling Out" during workup Product is too polar for pure organic extraction.Switch to Chloroform/Isopropanol (3:1) or DCM/Methanol (9:1) for extraction.[1][3][5]
Low Conversion in SNAr Poor solubility of zwitterionic intermediate.[2][3][4][5]Add 10-20% DMSO or DMF as a co-solvent to Acetonitrile.[2][3][4][5]
Hygroscopicity of Solid Retention of water/alcohol in crystal lattice.[2][3][4][5]Perform final wash with MTBE or Hexane to displace polar solvents before vacuum drying.[2][3][4][5]

References

  • Gemifloxacin Synthesis & Solvents

    • Title: Process for preparation of gemifloxacin.[2][3][4][5]

    • Source: US Patent 2010/0076193 A1.[2][3][4][5]

    • URL
  • Pyrrolidine-3-ol Synthesis

    • Title: A practical synthesis of (3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol.[1][6][7][8]

    • Source: ResearchGate (General Synthetic Methodology).[1][2][3][5]

    • URL:[Link]

  • Solvent Selection Framework

    • Title: The Solvent Selection Framework: Solvents for organic synthesis.[2][3][4][5]

    • Source: Technical University of Denmark (DTU) / SciSpace.[1][2][3][4][5]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Purification techniques for removing impurities from chiral aminopyrrolidines

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Chiral Aminopyrrolidines

Welcome to the technical support center for the purification of chiral aminopyrrolidines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with obtaining high-purity chiral aminopyrrolidines. The inherent basicity and potential for racemization of these compounds require carefully considered purification strategies. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your purification workflows.

Section 1: Foundational Challenges & Initial Assessment

This section addresses the preliminary steps and common issues encountered before selecting a primary purification method.

Q1: My crude aminopyrrolidine sample is a dark, viscous oil. What are the likely impurities and how should I begin?

A: The appearance of your crude product suggests the presence of process-related impurities, which can include unreacted starting materials, reagents, and byproducts from side reactions.[1][2] Amines, in particular, are susceptible to oxidation, which can contribute to the dark color.

Your first step is a thorough analysis to understand the impurity profile.

  • Initial Analysis: Use a combination of ¹H NMR, LC-MS, and TLC to identify the major components. NMR can reveal residual solvents and starting materials, while LC-MS will help identify byproducts and assess the initial purity of your target compound.

  • Initial Cleanup: If the product is heavily contaminated with non-basic impurities, a simple acid-base extraction can be a highly effective first-pass purification. Dissolve the crude oil in a suitable organic solvent (e.g., ethyl acetate or dichloromethane), wash with a dilute acid (e.g., 1M HCl) to extract the basic aminopyrrolidine into the aqueous layer, wash the organic layer to remove neutral/acidic impurities, and then basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.[1]

Section 2: Purification by Crystallization & Diastereomeric Salt Resolution

Crystallization is a powerful, scalable, and economical purification technique. For chiral aminopyrrolidines, this is most effectively employed through the formation of diastereomeric salts to separate enantiomers.[3][4][5]

Frequently Asked Questions (FAQs) - Crystallization

Q2: How do I choose the best solvent for crystallizing my freebase aminopyrrolidine or its salt?

A: The ideal solvent is one in which your compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[6][7][8] The principle of "like dissolves like" is a good starting point; polar compounds dissolve in polar solvents.[6] Since aminopyrrolidines contain hydrogen-bonding amine groups, polar solvents are often a good choice.[7]

Experimental Protocol: Solvent Screening for Crystallization

  • Place ~10-20 mg of your crude material into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, heptane) dropwise at room temperature until the solid just dissolves. If it dissolves readily in a small volume, the solvent is too good for crystallization at room temperature.

  • If the compound is poorly soluble, heat the vial gently. If it dissolves when hot, it's a potential candidate.

  • Allow the heated vials to cool slowly to room temperature, then place them in an ice bath or freezer. Observe for crystal formation.

  • A good result is the formation of solid crystals, not an oil or amorphous solid.

Solvent ClassExamplesBoiling Point (°C)PolarityComments
Alcohols Methanol, Ethanol, Isopropanol65, 78, 82HighGood for polar aminopyrrolidines; often used in combination with an anti-solvent.[7][9]
Esters Ethyl Acetate77MediumA versatile solvent, often works well for moderately polar compounds.[6]
Hydrocarbons Hexane, Heptane, Toluene69, 98, 111LowTypically used as "anti-solvents" to induce precipitation from a more polar solvent.[7][9]
Ethers Diethyl Ether, THF35, 66Low-MediumCan be effective, but lower boiling points can be a drawback.[9]
Ketones Acetone, Butanone56, 80Medium-HighGood solvents, but the low boiling point of acetone can limit the solubility difference.[6]
Troubleshooting Guide - Diastereomeric Salt Resolution

Diastereomeric salt resolution relies on the differential solubility of the two diastereomeric salts formed between a racemic amine and a single enantiomer of a chiral acid.[3][10][11]

Q3: I've formed a diastereomeric salt with (+)-DBTA, but everything precipitates out, or nothing does. What's wrong?

A: This is a classic solvent and stoichiometry problem. The goal is to find conditions where one diastereomer crystallizes while the other remains in the mother liquor.[3]

  • Cause & Solution (Everything Precipitates): Your solution is likely too supersaturated, or the solvent is too poor for both diastereomers. Try increasing the solvent volume or switching to a slightly more polar solvent system to increase the solubility of the more soluble diastereomer.

  • Cause & Solution (Nothing Precipitates): The solution is too dilute, or the solvent is too good. Slowly evaporate the solvent or add an "anti-solvent" (a solvent in which the salts are insoluble, like heptane or diethyl ether) dropwise until turbidity appears, then warm slightly to redissolve and cool slowly.[9]

Q4: The enantiomeric excess (ee) of my resolved amine is low after crystallization. How can I improve it?

A: Achieving high ee often requires optimization and sometimes multiple recrystallizations.

  • Slow Down Crystallization: Rapid crystallization can trap impurities and the undesired diastereomer in the crystal lattice. Allow the solution to cool to room temperature slowly over several hours before moving it to a colder environment.

  • Recrystallize: A single crystallization may not be sufficient. Redissolve the obtained crystals in the minimum amount of hot solvent and repeat the cooling process. This will enrich the less soluble diastereomer.

  • Vary the Resolving Agent: Not all chiral acids are equally effective. If dibenzoyl-D-tartaric acid (DBTA) gives poor results, screen other common resolving agents like (R)-(-)-mandelic acid or (+)-camphor-10-sulfonic acid.[11]

Workflow for Diastereomeric Salt Resolution

G cluster_0 Step 1: Salt Formation & Screening cluster_1 Step 2: Fractional Crystallization cluster_2 Step 3: Liberation & Analysis racemate Racemic Aminopyrrolidine solvent Solvent Screening (e.g., EtOH, IPA, MeCN) racemate->solvent agent Chiral Resolving Agent (e.g., (+)-DBTA) agent->solvent form_salt form_salt solvent->form_salt Form Diastereomeric Salts in Hot Solvent cool Crystallization Occurs form_salt->cool Slow Cooling filter filter cool->filter Isolate Crystals crystals crystals filter->crystals Less Soluble Diastereomer (Solid) liquor liquor filter->liquor More Soluble Diastereomer (Solution) liberate Liberate Free Amine crystals->liberate Treat with Base (NaOH) & Extract analyze analyze liberate->analyze Analyze Purity & ee (Chiral HPLC/SFC) decision ee > 98%? analyze->decision final_product Pure Enantiomer decision->final_product Yes recrystallize Recrystallize Salt & Repeat Liberation decision->recrystallize No recrystallize->liberate

Caption: Workflow for chiral resolution by diastereomeric salt formation.

Section 3: Chromatographic Purification

When crystallization is ineffective or for removing closely related achiral impurities, chromatography is the method of choice.

Troubleshooting Guide - Flash Column Chromatography (Silica Gel)

Q5: My aminopyrrolidine streaks badly on the TLC plate and gives broad, tailing peaks during column chromatography. Why is this happening?

A: This is the most common issue when purifying basic compounds like amines on standard silica gel.[12][13] Silica gel has a weakly acidic surface due to the presence of silanol (Si-OH) groups.[14] These acidic sites can strongly and non-specifically interact with your basic amine, causing it to "stick" to the stationary phase and elute slowly and unevenly, resulting in severe peak tailing.[15][16]

Solution: Deactivate the Silica Gel with a Basic Modifier

The most effective solution is to add a small amount of a volatile tertiary amine, typically triethylamine (TEA) , to your eluent system.[12][17][18] The TEA acts as a competing base, neutralizing the acidic silanol sites and allowing your aminopyrrolidine to travel through the column more cleanly.[14][19]

Experimental Protocol: Column Chromatography with TEA Modifier

  • TLC Analysis: Develop your solvent system (e.g., Ethyl Acetate/Hexanes or Dichloromethane/Methanol) on a TLC plate. Then, run a second plate using the same solvent system but with 1-2% TEA added. You should observe a higher Rf value and a much-improved spot shape.[17]

  • Column Preparation: Prepare your mobile phase containing 1-2% TEA. Use this mobile phase to pack your column and equilibrate it by running 2-3 column volumes through the silica before loading your sample.[18]

  • Elution: Run the column as usual with the TEA-modified eluent. The resulting peaks should be significantly sharper and more symmetrical.

Caption: Mechanism of how TEA prevents peak tailing on silica gel.

Q6: I tried using TEA, but my compound is still degrading on the column. What are my alternatives?

A: If your aminopyrrolidine is particularly sensitive, even TEA-deactivated silica may be too harsh. Consider these alternatives:

  • Alternative Stationary Phases:

    • Alumina (Basic or Neutral): An excellent alternative for purifying basic compounds.[17]

    • Amine-functionalized Silica: This stationary phase has a basic surface, which is ideal for preventing the degradation of acid-sensitive compounds.[12][17]

  • Protecting Groups: Temporarily protecting the amine with a group like tert-butoxycarbonyl (Boc) can make it less basic and more stable to chromatography.[17][20] This adds synthetic steps but can be very effective for challenging purifications.

FAQs - Chiral HPLC & SFC

High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) on a Chiral Stationary Phase (CSP) are the most powerful methods for the analytical and preparative separation of enantiomers.[21][22]

Q7: What are the main advantages of using SFC over HPLC for chiral separations?

A: SFC is often considered a superior technique for preparative chiral separations for several key reasons:[23]

  • Speed: The mobile phase (supercritical CO₂) has a much lower viscosity than liquid solvents like hexane. This allows for significantly higher flow rates, leading to faster separations.[24]

  • Reduced Solvent Consumption: The primary mobile phase component is CO₂, which is vented off post-collection. This drastically reduces the volume of organic solvent used, making the process "greener" and lowering costs.[23][24]

  • Faster Workup: Collected fractions contain much less solvent (typically just a small amount of an alcohol co-solvent), which dramatically reduces evaporation time.[24][25]

FeaturePreparative HPLCPreparative SFCAdvantage
Primary Mobile Phase Organic Solvents (Hexane/IPA)Supercritical CO₂SFC (Cost, Safety, Environment)[23]
Typical Run Time Longer3-5x FasterSFC (Throughput)[24]
Solvent to Evaporate High VolumeLow VolumeSFC (Workup Speed)[25]
Operating Pressure LowerHigherHPLC (Simpler Equipment)
Separation Success Rate HighVery High, often complementaryBoth are powerful

Q8: I'm not getting any separation on my chiral column. What should I try?

A: This indicates a mismatch between your analyte, the chiral stationary phase (CSP), and the mobile phase. Chiral recognition is a highly specific interaction.

  • Screen Different Columns: There is no universal CSP. The most successful approach is to screen a set of columns based on different technologies (e.g., polysaccharide-based like Chiralpak®/Chiralcel®, and others like crown-ether phases for primary amines).[26][27]

  • Optimize the Mobile Phase:

    • Modifier: For polysaccharide columns, vary the alcohol co-solvent (e.g., ethanol, isopropanol, methanol) and its percentage in the mobile phase.[28]

    • Additive: Additives are crucial. For basic aminopyrrolidines on polysaccharide columns, a basic additive like diethylamine (DEA) or triethylamine (TEA) is often used in normal-phase mode.[19][29] For other columns, like crown-ether phases, an acidic additive may be required.[26]

  • Adjust Temperature and Flow Rate: Lowering the temperature can sometimes enhance chiral recognition, while reducing the flow rate can improve resolution at the cost of time.[28]

References

  • BenchChem. (n.d.). Application Notes and Protocols for the Chiral Resolution of Amines with (+)-Dibenzoyl-D-tartaric Acid.
  • Quora. (2018, November 13). How to choose a solvent for crystallization of an organic compound.
  • Nichols, L. (2022, April 7). 3.3C: Determining Which Solvent to Use. Chemistry LibreTexts.
  • Scribd. (n.d.). Solvent Selection for Crystallization.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • PubMed. (2005, October 15). Prediction of solvents suitable for crystallization of small organic molecules.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Benchchem. (n.d.). Technical Support Center: Column Chromatography of Alpha-Aminoketones.
  • Science Learning Center. (n.d.). Resolution of a Racemic Mixture.
  • ACS Publications. (n.d.). Supporting Information for: Catalytic Reductive N-Alkylation of Amines using Carboxylic Acids.
  • Ferreira, F. C., et al. (2006). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry, 17(9), 1337-1348.
  • ResearchGate. (2023, July 19). Tailing peak shape of tertiary amines in RP C18 LCMS analysis?
  • ACS Publications. (2021, January 22). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry.
  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC.
  • Chemistry LibreTexts. (2022, July 11). 6.8: Resolution (Separation) of Enantiomers.
  • Advances in Engineering. (2023, April 15). Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen.
  • Biotage. (2023, January 19). Is there an easy way to purify organic amines?
  • Axion Labs. (2022, February 15). HPLC Peak Tailing.
  • ResearchGate. (n.d.). Development of an efficient HPLC method with pre-column derivatization for determination of enantiomeric purity of 2-(aminomethyl)-1-ethylpyrrolidine.
  • Royal Society of Chemistry. (2023, September 27). Strategies for chiral separation: from racemate to enantiomer. Chemical Science. DOI:10.1039/D3SC01630G
  • ACD/Labs. (2022, October 6). An Introduction to Peak Tailing, Fronting and Splitting in Chromatography.
  • Welch Materials. (2025, December 15). Triethylamine as a Mobile Phase Additive: What Does It Do?
  • Wikipedia. (n.d.). Chiral resolution.
  • Reddit. (2013, November 19). TLC and streaking: why add triethylamine?
  • White Rose eTheses Online. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines.
  • IntechOpen. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Technology Networks. (2021, November 22). Achiral Supercritical Fluid Chromatography (SFC) for the Purification of Pharmaceuticals.
  • Royal Society of Chemistry. (2023, April 17). Overcoming a solid solution system on chiral resolution: combining crystallization and enantioselective dissolution.
  • American Pharmaceutical Review. (2016, April 21). Practical Advances in SFC for the Purification of Pharmaceutical Molecules.
  • Chromatography Today. (2010, October 1). Use of SFC/MS in the Purification of Achiral Pharmaceutical Compounds.
  • Benchchem. (n.d.). Common side reactions in the synthesis of substituted pyrrolidines.
  • separations. (2023, October 3). Chiral column takes the crown for supercritical enantioseparation of primary amines.
  • American Laboratory. (2023, September 26). The Impact of Chiral Supercritical Fluid Chromatography in Drug Discovery: From Analytical to Multigram Scale.
  • Neopharm Labs. (n.d.). Chiral and Achiral Compounds Purification.
  • LCGC International. (2020, November 12). A Strategy for Developing HPLC Methods for Chiral Drugs.
  • ACS Publications. (2023, January 10). Recent Advances in Separation and Analysis of Chiral Compounds.
  • Benchchem. (n.d.). troubleshooting guide for the synthesis of chiral aziridines.
  • Česká a slovenská farmacie. (2007, July 23). HPLC separation of enantiomers using chiral stationary phases.
  • Benchchem. (n.d.). Technical Support Center: Purification of Acidic Chiral Compounds.
  • MDPI. (2016, October 4). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations.
  • BOC Sciences. (n.d.). Enantiomeric Purification (HPLC/SFC).
  • Science.gov. (n.d.). process related impurities: Topics by Science.gov.
  • Benchchem. (n.d.). Navigating the Synthesis of 3-Aminopyrrolidine Derivatives: A Technical Guide to Protecting Groups.
  • PMC. (n.d.). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View.

Sources

Technical Support Center: Optimizing Work-up Procedures for Hydrophilic Amino Alcohols

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of hydrophilic amino alcohol work-ups. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in isolating and purifying these valuable, yet often troublesome, compounds. We will move beyond simple protocols to explore the underlying chemical principles, empowering you to troubleshoot effectively and optimize your procedures with confidence.

Frequently Asked Questions (FAQs)

This section addresses the most common initial hurdles faced during the work-up of polar amino alcohols.

Q1: Why is my hydrophilic amino alcohol recovery so low after a standard liquid-liquid extraction (LLE) with common solvents like ethyl acetate or dichloromethane?

A: This is the most frequent challenge and stems from the fundamental properties of your molecule. Hydrophilic amino alcohols possess both a polar hydroxyl (-OH) group and a basic amino (-NH2) group. These groups readily form strong hydrogen bonds with water, making them highly soluble in the aqueous phase. Solvents like ethyl acetate (EtOAc) or dichloromethane (DCM) are not polar enough to effectively break these interactions and partition the amino alcohol into the organic layer. The low recovery is a direct result of your product of interest preferring to remain in the aqueous phase.

Q2: I've formed a persistent emulsion at the aqueous-organic interface that won't separate. What's causing this and how can I resolve it?

A: Emulsion formation is common when working with amino compounds, which can act as surfactants. The basic nitrogen atom can be protonated, creating a cationic species, while the alcohol provides a polar, hydrogen-bonding head. This amphiphilic nature allows the molecule to stabilize the microscopic droplets of the organic and aqueous phases, preventing them from coalescing.

To resolve an emulsion, you can try:

  • Brine Wash: Add a saturated solution of sodium chloride (NaCl). This increases the ionic strength and polarity of the aqueous phase, which helps to break the emulsion by destabilizing the surfactant-like molecules at the interface.

  • Filtration: For stubborn emulsions, filtering the entire mixture through a pad of Celite® or glass wool can physically disrupt the stabilized droplets.

  • Solvent Modification: Adding a small amount of a different solvent (e.g., a little methanol to an EtOAc/water mixture) can sometimes alter the interfacial tension enough to promote separation.

Q3: After extraction and solvent evaporation, I'm left with a significant amount of inorganic salt contamination. How can I prevent this?

A: This issue, often called "salting in," can occur if your product has a high affinity for the salts used during the work-up (e.g., from a brine wash or a neutralized reaction mixture). The salt can be carried over into the organic phase, especially if small amounts of water are also transferred. To mitigate this, ensure the organic layer is thoroughly dried with a drying agent like anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4) before concentration. If the problem persists, it may indicate that your compound is co-precipitating with the salt, requiring an alternative purification strategy like column chromatography with a polar stationary phase (e.g., silica gel) or recrystallization from a suitable solvent system.

Troubleshooting Guide: Advanced Scenarios & Solutions

This section provides in-depth solutions for more complex work-up challenges.

Scenario 1: Extremely Low Partitioning & The "Salting-Out" Strategy

Problem: Even with multiple extractions using a more polar solvent like n-butanol, the recovery of my highly polar amino alcohol (e.g., 3-aminopropane-1,2-diol) is below 50%.

Root Cause Analysis: The high density of hydrogen bond donors and acceptors in your molecule gives it a partition coefficient (LogP) that overwhelmingly favors the aqueous phase. Standard LLE is fundamentally inefficient for such compounds.

Solution: The "Salting-Out" Effect

The "salting-out" technique dramatically increases the partitioning of polar organic molecules into the organic phase. By saturating the aqueous layer with a salt like potassium carbonate (K2CO3) or ammonium sulfate ((NH4)2SO4), you reduce the solubility of the organic compound in water.

Mechanism: The dissolved salt ions sequester water molecules to form their own hydration shells. This reduces the amount of "free" water available to solvate your amino alcohol, effectively "squeezing" it out of the aqueous phase and into the organic layer. Potassium carbonate is particularly effective as it is highly soluble and can also act as a base to ensure the amino group is not protonated, further reducing water solubility.

Workflow Decision Tree:

This diagram outlines a logical approach to selecting an appropriate work-up strategy.

Workup_Decision_Tree start Reaction Mixture (Aqueous) lle Perform Liquid-Liquid Extraction (LLE) start->lle check_emulsion Persistent Emulsion? add_brine Add Saturated NaCl (Brine) Filter through Celite® check_emulsion->add_brine Yes check_recovery Acceptable Recovery? check_emulsion->check_recovery No add_brine->lle lle->check_emulsion concentrate Dry Organic Layer (Na2SO4) Concentrate & Purify check_recovery->concentrate Yes salting_out Implement 'Salting-Out' (e.g., add K2CO3 to saturation) check_recovery->salting_out No salting_out->lle Re-extract alt_method Consider Alternative Methods (Azeotrope, SPE, Chromatography) salting_out->alt_method If still poor

Caption: Decision workflow for selecting an amino alcohol work-up procedure.

Scenario 2: Thermal Instability & Water Removal

Problem: My amino alcohol is sensitive to high temperatures, and I need to remove the aqueous solvent without using a high-vacuum rotary evaporator, which is inefficient for water.

Solution: Azeotropic Distillation

Azeotropic distillation is a powerful technique for removing water under milder conditions. By adding a solvent that forms a low-boiling azeotrope with water (e.g., toluene or benzene), you can co-distill the water at a temperature significantly lower than the boiling point of water itself.

Experimental Protocol: Azeotropic Water Removal

  • Solvent Exchange: After an initial extraction, concentrate the organic layer to a manageable volume.

  • Add Azeotroping Agent: Add toluene to the flask (typically 3-5 times the volume of the concentrate).

  • Set up Distillation: Equip the flask with a Dean-Stark apparatus and a condenser. The Dean-Stark trap will collect the condensed azeotrope, separate the water (denser layer), and return the toluene (lighter layer) to the distillation flask.

  • Distill: Heat the mixture to the boiling point of the toluene-water azeotrope (~85 °C). Continue distillation until no more water collects in the trap.

  • Final Concentration: Once all water is removed, the remaining toluene solution containing your product can be concentrated under reduced pressure. Toluene is much more volatile than water, making this final step faster and more efficient.

Data & Protocols

For reproducible success, understanding the properties of your solvents and having robust protocols is essential.

Table 1: Properties of Common Solvents for Amino Alcohol Extraction

SolventDielectric Constant (20°C)Boiling Point (°C)Water SolubilityKey Application Notes
Dichloromethane (DCM)9.139.6LowGood for less polar amino alcohols; can form emulsions.
Ethyl Acetate (EtOAc)6.077.1ModerateCommon first choice, but often insufficient for highly polar targets.
n-Butanol17.8117.7HighMore effective for polar compounds but is partially miscible with water.
Tetrahydrofuran (THF)7.666.0MiscibleExcellent solvent, but its miscibility requires a "salting-out" approach for LLE.

Protocol: Optimized Salting-Out Extraction for a Generic Hydrophilic Amino Alcohol

This protocol provides a validated starting point for efficient extraction.

  • Preparation: Cool the aqueous reaction mixture in an ice bath to minimize any potential exotherm during neutralization or salt addition.

  • Basification (Optional but Recommended): Adjust the pH of the aqueous layer to >10 with a strong base like 2M NaOH or solid K2CO3. This ensures the amino group is in its free base form, which is less water-soluble.

  • Salting-Out: While stirring, add solid potassium carbonate (K2CO3) portion-wise until the solution is saturated and a significant amount of undissolved solid remains. The mixture may separate into two layers as the organic components are forced out of the aqueous phase.

  • Solvent Addition: Add the extraction solvent. A more polar solvent that is not fully miscible with saturated brine, such as Tetrahydrofuran (THF) or a 3:1 mixture of Isopropanol/Toluene, is highly effective here.

  • Extraction: Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate. The increased density of the aqueous layer due to the high salt concentration often results in a clean and rapid separation.

  • Combine & Dry: Collect the organic layer. Repeat the extraction (steps 4-5) two more times. Combine the organic extracts and dry thoroughly over anhydrous sodium sulfate (Na2SO4).

  • Concentration: Filter off the drying agent and concentrate the solvent under reduced pressure to yield the crude amino alcohol.

Mechanism Visualization: The Salting-Out Effect

Caption: Water molecules solvate salt ions, reducing free water to solvate the amino alcohol.

References

  • Emulsion Breaking: LibreTexts Chemistry. (2023). Emulsions. [Link]

  • Mechanism of Salting Out: Zhang, Y., & Cremer, P. S. (2010). Chemistry of Hofmeister Anions and Osmolytes. Annual Review of Physical Chemistry, 61, 63-83. [Link]

  • Practical Organic Synthesis: Organic Chemistry Portal. (n.d.). Workup. [Link]

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Dimethylamino Pyrrolidinols

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of dimethylamino pyrrolidinols, designed for researchers requiring structural elucidation and differentiation of these compounds from isobaric or structural analogs.

A Comparative Technical Guide for Structural Elucidation

Executive Summary

Dimethylamino pyrrolidinols represent a class of bifunctional heterocycles often encountered as synthetic intermediates, chiral auxiliaries, or metabolites of designer drugs (e.g., substituted cathinones). Their structural duality—containing both a cyclic secondary amine (pyrrolidine) and an exocyclic tertiary amine (dimethylamino), alongside a hydroxyl group—creates complex, competitive fragmentation pathways.

This guide compares the fragmentation performance of these compounds under Electron Ionization (EI) versus Electrospray Ionization (ESI-MS/MS) . It serves as a definitive reference for distinguishing positional isomers and validating analytical workflows.

Key Findings:

  • EI (GC-MS): Provides the most diagnostic structural information through ring-opening alpha-cleavages. The presence of the dimethylamino group often directs the base peak to m/z 58 (iminium ion), overriding the typical pyrrolidine fragmentation (m/z 70/71).

  • ESI (LC-MS/MS): Dominated by protonation of the more basic ring nitrogen. Fragmentation is less extensive unless high collision energies (CE) are used. The primary pathway involves neutral loss of water (-18 Da) and dimethylamine (-45 Da).

Chemical Context & Ionization Physics

To interpret the spectra, one must understand the competition between the two nitrogen centers and the hydroxyl group.

  • Site A (Ring Nitrogen): Secondary amine, pKa ~11.2. High proton affinity.

  • Site B (Exocyclic Nitrogen): Tertiary dimethylamine, pKa ~9.8. Strong director of alpha-cleavage in EI.

  • Site C (Hydroxyl Group): Directs dehydration pathways, particularly in ESI.

Decision Matrix: Choosing the Right Ionization

The following workflow illustrates the logic for selecting an ionization method based on analytical goals.

IonizationSelection Start Analytical Goal Unknown Unknown Structure / De Novo ID Start->Unknown Quant Quantitation / Known Target Start->Quant Isomer Isomer Differentiation (Positional) Start->Isomer EI Select GC-EI-MS (Hard Ionization) Unknown->EI Needs Fragments ESI Select LC-ESI-MS/MS (Soft Ionization) Quant->ESI Sensitivity Isomer->EI Structural Specificity Result_EI Rich Fingerprint Diagnostic Alpha-Cleavage Library Match EI->Result_EI Result_ESI High Sensitivity [M+H]+ Dominant Water Loss ESI->Result_ESI

Figure 1: Decision matrix for selecting ionization techniques based on the depth of structural information required.

Comparative Analysis: EI vs. ESI Performance

Electron Ionization (EI) - 70 eV

In EI, the radical cation (


) is formed. The fragmentation is driven by charge localization on the nitrogen atoms, leading to alpha-cleavage .[1]
  • Mechanism 1: Exocyclic Alpha-Cleavage (Dominant) The dimethylamino group is a powerful director. Ionization at the exocyclic nitrogen triggers cleavage of the bond connecting it to the pyrrolidine ring, or the internal methyl groups.

    • Diagnostic Ion:m/z 58 (

      
      ). This is the "fingerprint" of a dimethylamino-alkyl group.
      
  • Mechanism 2: Endocyclic Alpha-Cleavage Ionization at the pyrrolidine nitrogen triggers ring opening.

    • Diagnostic Ion:m/z 70/71 (pyrrolidinium core).

Table 1: Key Diagnostic Ions in EI (GC-MS)

m/z (Ion)StructureOriginRelative Intensity
58

Alpha-cleavage at exocyclic N100% (Base Peak)
71

Pyrrolidine ring residue40-60%
44

Secondary rearrangement20-30%
M-18

Dehydration (Thermal/EI)Variable
Electrospray Ionization (ESI-MS/MS)

ESI generates even-electron ions (


). Fragmentation requires collision-induced dissociation (CID).
  • Primary Pathway: Protonation occurs preferentially on the ring nitrogen.

  • Neutral Losses:

    • Water Loss (-18 Da): The hydroxyl group is easily eliminated, especially if it can form a conjugated system or a stable carbocation.

    • Dimethylamine Loss (-45 Da): At higher collision energies, the exocyclic amine is ejected.

Mechanistic Deep Dive: Fragmentation Pathways

The following diagram details the specific mechanistic causality for a representative 3-(dimethylamino)pyrrolidin-4-ol .

FragmentationPathways M Molecular Ion (M+.) Dimethylamino-pyrrolidinol PathA Path A: Exocyclic N Ionization M->PathA Localization PathB Path B: Ring N Ionization M->PathB Localization M_H2O [M - H2O]+. Dehydration M->M_H2O Thermal/Remote H Ion58 m/z 58 [CH2=N(CH3)2]+ PathA->Ion58 Alpha-Cleavage (Directs Base Peak) RingOpen Ring Opening (Alpha-Cleavage) PathB->RingOpen Ion71 m/z 71 [C4H8N]+ RingOpen->Ion71 H-Rearrangement

Figure 2: Mechanistic pathway showing the competition between exocyclic and endocyclic nitrogen directing groups in EI-MS.

Differentiation of Alternatives (Isomers)

A critical challenge in drug development is distinguishing positional isomers (e.g., 2- vs. 3-substituted pyrrolidines).

Comparison: 3-(Dimethylamino) vs. 2-(Dimethylaminomethyl)

These two structures are isobaric but fragment differently due to the proximity of the nitrogen atoms.

  • 3-(Dimethylamino)pyrrolidinol:

    • The dimethylamino group is directly attached to the ring.

    • Result: Strong m/z 58. Significant "M-45" (loss of dimethylamine) in ESI.

  • 2-(Dimethylaminomethyl)pyrrolidinol:

    • The dimethylamino group is separated by a methylene bridge (-CH2-).

    • Result: Alpha-cleavage here can cleave the entire side chain.

    • Diagnostic: Enhanced m/z 84 (pyrrolidine ring + methylene).

Table 2: Comparative Diagnostic Matrix

Feature3-Dimethylamino Isomer2-Dimethylaminomethyl IsomerUnsubstituted Pyrrolidinol (Control)
Base Peak (EI) m/z 58 m/z 84 m/z 71
Secondary Ion m/z 71m/z 58 (weak)m/z 43
Water Loss ModerateHigh (if OH is at C3/C4)High
ESI Behavior [M+H]+ -> [M+H-45]+[M+H]+ -> [M+H-58]+[M+H]+ -> [M+H-18]+

Experimental Protocols

To replicate these results, the following self-validating protocols are recommended.

Protocol A: GC-MS Analysis (EI)

Objective: Obtain fingerprint spectra for library matching.

  • Sample Prep: Dissolve 1 mg of sample in 1 mL Methanol. Note: If the hydroxyl group causes tailing, derivatize with MSTFA (50 µL, 60°C, 30 min) to form the TMS ether.

  • Inlet: Split 20:1, 250°C.

  • Column: DB-5MS or equivalent (30m x 0.25mm x 0.25µm).

  • Oven: 60°C (1 min) -> 20°C/min -> 300°C (3 min).

  • MS Source: 230°C, 70 eV.

  • Validation: Inject a blank (MeOH) and a standard alkane ladder to verify retention indices.

Protocol B: LC-MS/MS Analysis (ESI)

Objective: Sensitive detection and parent ion confirmation.

  • Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus), 2.1 x 50mm.

  • Ionization: ESI Positive Mode. Source Temp: 350°C.

  • MS/MS: Perform Product Ion Scan of [M+H]+. Ramp Collision Energy (CE) from 10 to 40 eV to observe the transition from water loss to backbone fragmentation.

References

  • Smith, R. M. (2013). Understanding Mass Spectra: A Basic Approach. Wiley. (Standard text for alpha-cleavage mechanisms).
  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra. University Science Books.

  • National Institute of Standards and Technology (NIST). (2023). NIST Chemistry WebBook, SRD 69. (Source for standard pyrrolidine fragmentation data). [Link]

  • Zuba, D. (2012). Identification of cathinones and other designer drugs by mass spectrometry. Trends in Analytical Chemistry. (Context for pyrrolidine ring fragmentation in designer drugs). [Link]

  • Thurman, E. M., & Ferrer, I. (2010). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS. (Reference for ESI mechanisms of nitrogenous bases).

Sources

Safety Operating Guide

A Strategic Guide to Personal Protective Equipment for Handling (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol

Author: BenchChem Technical Support Team. Date: February 2026

As a novel derivative of pyrrolidine, (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol presents a unique set of handling challenges that demand a proactive and informed approach to laboratory safety. While specific toxicological data for this compound is not extensively documented, the known hazards of related pyrrolidine structures and analogous compounds provide a solid foundation for establishing robust personal protective equipment (PPE) protocols. This guide offers a detailed, experience-driven framework for researchers, scientists, and drug development professionals to ensure their safety when working with this and similar chemical entities.

The foundational principle of our approach is risk mitigation. The recommendations outlined below are designed to protect against the primary anticipated hazards associated with pyrrolidine derivatives: skin and eye irritation, potential for severe burns, and systemic toxicity upon absorption.[1][2][3][4][5] Adherence to these guidelines is not merely a procedural formality but a critical component of responsible and effective research.

Core Principles of PPE Selection

The selection of appropriate PPE is a dynamic process that should be tailored to the specific experimental conditions. The following diagram illustrates a logical workflow for determining the necessary level of protection.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection cluster_disposal Disposal Protocol Start Start: Handling (3r,4r)-4- (Dimethylamino)pyrrolidin-3-ol Task Identify Experimental Task: - Weighing - Solution Preparation - Synthesis - Purification Start->Task Base_PPE Baseline PPE: - Safety Goggles - Lab Coat - Nitrile Gloves (Double) Task->Base_PPE All tasks require Splash_Risk High Splash Potential? (e.g., large volume transfers) Base_PPE->Splash_Risk Face_Shield Add Face Shield Splash_Risk->Face_Shield Yes Aerosol_Risk Aerosolization Possible? (e.g., sonication, heating) Splash_Risk->Aerosol_Risk No Chem_Apron Add Chemical-Resistant Apron Face_Shield->Chem_Apron Consider Respirator Use Respirator with Organic Vapor Cartridge Aerosol_Risk->Respirator Yes Doffing Proper Doffing Procedure Aerosol_Risk->Doffing No Respirator->Doffing Chem_Apron->Aerosol_Risk Waste Segregate Contaminated PPE into Hazardous Waste Doffing->Waste End End: Decontamination & Hand Washing Waste->End

Caption: PPE Selection Workflow for (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol.

Essential Personal Protective Equipment

The following table summarizes the recommended PPE for handling (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol, with justifications rooted in the known hazards of similar compounds.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with an inner layer of nitrile gloves and an outer layer of thicker, chemical-resistant gloves (e.g., neoprene or butyl rubber).Pyrrolidine and its derivatives can be corrosive and readily absorbed through the skin.[1][2][3] The inner nitrile glove provides a secondary barrier in case of a breach in the outer glove. Always inspect gloves for integrity before use.[4]
Eye and Face Protection Chemical splash goggles are mandatory at all times. A full-face shield should be worn over the goggles when there is a risk of splashing.This compound is expected to cause severe eye irritation or burns upon contact.[2][4][5] The combination of goggles and a face shield offers comprehensive protection against splashes and potential vapors.
Body Protection A long-sleeved, fully buttoned laboratory coat. A chemical-resistant apron should be worn over the lab coat during large-scale operations or when there is a significant splash risk.Protects the skin from accidental contact.[1][3] Contaminated clothing should be removed immediately and laundered separately before reuse.[6]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is required when working outside of a certified chemical fume hood or if there is a potential for aerosolization.Inhalation of vapors or aerosols can be harmful.[2][3] Engineering controls, such as a fume hood, are the primary line of defense. Respiratory protection is a crucial secondary measure.
Footwear Closed-toe shoes that cover the entire foot.Protects feet from potential spills.[1]
Procedural Guidance for PPE Use and Disposal

1. Donning (Putting On) PPE:

  • Hand Hygiene: Begin by washing and drying your hands thoroughly.

  • Lab Coat and Apron: Put on your lab coat, ensuring it is fully buttoned. If the procedure warrants it, don a chemical-resistant apron over the lab coat.

  • Respirator (if required): Perform a fit check for your respirator according to your institution's guidelines.

  • Eye and Face Protection: Put on your chemical splash goggles, followed by a face shield if necessary.

  • Gloves: Don the inner pair of nitrile gloves, followed by the outer pair of chemical-resistant gloves. Ensure the cuffs of the outer gloves are pulled up over the sleeves of your lab coat.

2. Doffing (Removing) PPE:

The removal of PPE is a critical step to prevent cross-contamination. Follow this sequence to minimize exposure:

  • Outer Gloves: With your gloved hands, peel off the outer gloves, turning them inside out as you remove them. Dispose of them in the designated hazardous waste container.

  • Face Shield and Apron: Remove the face shield and apron, handling them by the straps or ties.

  • Goggles: Remove your goggles.

  • Lab Coat: Remove your lab coat by rolling it down your arms and turning it inside out.

  • Inner Gloves: Remove the inner pair of nitrile gloves, again turning them inside out.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[1]

3. Disposal Plan:

All disposable PPE that has come into contact with (3r,4r)-4-(Dimethylamino)pyrrolidin-3-ol must be considered hazardous waste.

  • Segregation: Collect all contaminated gloves, disposable aprons, and any other contaminated disposable items in a designated, clearly labeled hazardous waste container.

  • Containerization: Ensure the hazardous waste container is properly sealed and stored in a designated satellite accumulation area.

  • Institutional Guidelines: Follow your institution's specific procedures for the final disposal of chemical waste.[7]

By adhering to these rigorous PPE protocols, you are not only ensuring your personal safety but also contributing to a culture of safety within your laboratory. The principles of risk assessment, informed PPE selection, and meticulous procedural execution are the cornerstones of safe and successful scientific advancement.

References

  • Personal protective equipment for handling 4-(Pyrrolidin-1-yl)phenol. Benchchem.
  • Material Safety Data Sheet - Pyrrolidine. Cole-Parmer.
  • Pyrrolidine - HAZARD SUMMARY. New Jersey Department of Health.
  • PYRROLIDINE FOR SYNTHESIS - Safety Data Sheet. Loba Chemie.
  • SAFETY DATA SHEET - (3R)-(+)-3-(Dimethylamino)pyrrolidine. Fisher Scientific.
  • PYRROLIDINE CAS NO 123-75-1 MATERIAL SAFETY DATA SHEET SDS/MSDS. Central Drug House (P) Ltd.
  • SAFETY DATA SHEET - (R)-(+)-3-(Dimethylamino)pyrrolidine dihydrochloride. Fisher Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 1-Ethyl-3-pyrrolidinol. TCI Chemicals.
  • 4-(Dimethylamino)pyridine - Safety Data Sheet. Apollo Scientific.
  • SAFETY DATA SHEET - Pyrrolidine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 4-(Dimethylamino)pyridine. Sigma-Aldrich.
  • SAFETY DATA SHEET - 3-Pyrrolidinol. Fisher Scientific.
  • Safety Data Sheet - N-[(3S)-Pyrrolidin-3-yl]quinazolin-4-amine. KISHIDA CHEMICAL CO., LTD.
  • SAFETY DATA SHEET - (S)-(-)-3-(Dimethylamino)pyrrolidine. Fisher Scientific.
  • Safety Data Sheet - 4-(Dimethylamino)cinnamaldehyde. DC Fine Chemicals.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.